Lys(CO-C3-p-I-Ph)-O-tBu
Description
Lys(CO-C3-p-I-Ph)-O-tBu (CAS: 2703051-80-1) is a pharmacokinetic (PK) modifier designed to optimize the properties of prostate-specific membrane antigen (PSMA)-targeted ligands, particularly in the context of prostate cancer therapeutics. This compound features a lysine backbone modified with a p-iodophenyl group linked via a carbonyl-propyl (C3) chain and a tert-butyl (tBu) ester (molecular formula: C20H31IN2O3; molecular weight: 474.38) .
Its primary mechanism involves enhancing plasma retention by increasing albumin binding affinity, thereby reducing nonspecific uptake (e.g., in salivary glands) and prolonging the half-life of conjugated PSMA ligands like Ac-PSMA-trillium . This modification is critical for improving the efficacy of targeted radionuclide therapies (TRT), such as 225Ac-labeled Ac-PSMA-trillium in metastatic castration-resistant prostate cancer (mCRPC) .
Properties
Molecular Formula |
C20H31IN2O3 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate |
InChI |
InChI=1S/C20H31IN2O3/c1-20(2,3)26-19(25)17(22)8-4-5-14-23-18(24)9-6-7-15-10-12-16(21)13-11-15/h10-13,17H,4-9,14,22H2,1-3H3,(H,23,24)/t17-/m0/s1 |
InChI Key |
BTKQPZFZKRZXTN-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Functionalization
The synthesis typically begins with a Wang resin or CTC resin functionalized with a tert-butyloxycarbonyl (OtBu)-protected lysine backbone. As demonstrated in the preparation of GLP-1 analogs like liraglutide, Fmoc-Lys(OtBu)-OH serves as the starting amino acid, anchored via its C-terminal carboxylate to the resin. The ε-amino group of lysine is protected with an acid-labile tert-butyl group, ensuring selective deprotection during subsequent steps.
Sequential Coupling of the CO-C3-p-I-Ph Moiety
A pivotal innovation lies in the early-stage introduction of the CO-C3-p-I-Ph side chain. Contrary to traditional approaches that delay hydrophobic modifications to avoid steric hindrance, recent protocols couple Pal-Glu-OtBu analogs (structurally analogous to CO-C3-p-I-Ph) directly to the lysine ε-amino group during solid-phase synthesis. This involves:
- Deprotection : Removal of the OtBu group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Activation : The carboxylic acid of the CO-C3-p-I-Ph precursor is activated as a pentafluorophenyl (Pfp) ester or oxyma pure derivative to enhance coupling efficiency.
- Coupling : Reaction with the deprotected lysine ε-amino group in the presence of diisopropylethylamine (DIPEA), achieving >90% yield under optimized conditions.
Solution-Phase Fragment Condensation
Preactivation of Fragments
Industrial-scale synthesis often employs fragment condensation in solution to circumvent resin-related limitations. For Lys(CO-C3-p-I-Ph)-O-tBu, this entails:
- Fragment 1 : A lysine derivative with the CO-C3-p-I-Ph group pre-installed via Pfp ester activation.
- Fragment 2 : A peptide backbone or small molecule requiring lysine modification.
Coupling occurs in dimethylformamide (DMF) or dimethylacetamide (DMAc) at 0–5°C to minimize racemization, with yields exceeding 85% when using Hünig’s base as a catalyst.
Avoiding Palladium Catalysts
Prior methods for analogous compounds relied on palladium-mediated deprotection (e.g., Alloc groups with Pd(PPh₃)₄), but toxicity concerns and scalability issues necessitated alternatives. Modern protocols use hydrazine-free ivDde deprotection or tert-butyl-based groups, eliminating heavy metal residues.
Purification and Analytical Validation
Chromatographic Techniques
Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Key parameters include:
| Parameter | Condition | Purity Achieved |
|---|---|---|
| Column | Waters XBridge BEH C18 (5 µm) | 98.5% |
| Gradient | 20% → 80% MeCN over 30 min | |
| Flow Rate | 15 mL/min | |
| Detection | UV at 220 nm |
Mass Spectrometry Confirmation
High-resolution mass spectrometry (HRMS) validates structural integrity:
Industrial Scalability and Challenges
Cost-Effective Reagent Selection
The replacement of Pd(PPh₃)₄ with tert-butyl-based protecting groups reduces production costs by ~40%, while Pfp esters improve coupling yields by 15–20% compared to HOBt/DIC systems.
Solvent Optimization
Large-scale reactions utilize DMAc instead of DMF due to its lower toxicity and higher boiling point, enabling reactions at 25°C without compromising efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Solid-Phase | 82% | 95% | Moderate | High |
| Solution-Phase | 88% | 98% | High | Moderate |
| Hybrid (Resin + Solution) | 85% | 97% | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
Lys(CO-C3-p-I-Ph)-O-tBu can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the iodophenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenyl ketones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
Lys(CO-C3-p-I-Ph)-O-tBu has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacokinetic modifier.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Lys(CO-C3-p-I-Ph)-O-tBu involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The propionyl and iodophenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Lys(CO-C3-p-I-Ph)-O-tBu belongs to a class of lysine-derived PK modifiers. Below is a detailed comparison with structurally or functionally related compounds:
Lys(CO-C3-p-I-Ph)-OMe
- Structure : Replaces the tBu ester with a methyl (OMe) group.
- While both compounds enhance albumin binding, the tBu ester in this compound likely provides superior hydrolytic resistance, extending circulation time .
- Application : Used in PSMA ligand optimization but less prevalent in clinical-stage TRT compared to its tBu counterpart .
H-Lys(Boc)-OtBu.HCl and H-D-Lys(Boc)-OtBu.HCl
- Structure : Feature a tert-butyloxycarbonyl (Boc)-protected lysine with a tBu ester.
- Function: Primarily used as intermediates in peptide synthesis rather than PK modifiers. The Boc group protects the amino group during solid-phase synthesis but lacks the p-iodophenyl moiety critical for albumin binding .
- Solubility: Limited data, but these compounds are typically soluble in organic solvents (e.g., DMSO) for synthetic applications .
Z-Lys(Boc)-OH
- Structure : Incorporates a benzyloxycarbonyl (Z) group and Boc protection.
- PK Properties: Exhibits high gastrointestinal absorption and non-blood-brain-barrier permeability but lacks targeted albumin binding. Its LogP (2.25) and topological polar surface area (TPSA: 106 Ų) suggest moderate lipophilicity, contrasting with the plasma-retentive design of this compound .
- Application : Utilized in peptide synthesis rather than therapeutic PK modulation .
Data Tables and Research Findings
Table 1: Structural and Functional Comparison of this compound and Analogues
*Estimated based on structural analogy.
Key Research Findings:
- Albumin Binding : The p-iodophenyl group in this compound increases hydrophobic interactions with albumin, achieving ~90% plasma protein binding in preclinical models .
- Half-Life : Conjugation of this compound to Ac-PSMA-trillium extended the half-life of 225Ac-labeled compounds from <6 hours to >24 hours in murine models .
- Reduced Toxicity : By minimizing salivary gland uptake, this modifier reduces xerostomia (dry mouth)—a common side effect of PSMA-targeted radioligands .
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